N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research Applications of Related Compounds
Heterocyclic Compound Synthesis
- Research has focused on synthesizing novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. For example, compounds with benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines structures derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
Cystic Fibrosis Therapy
- Bithiazole analogues have been designed, synthesized, and evaluated for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research indicates the potential application of such compounds in developing therapies for cystic fibrosis (G. Yu et al., 2008).
Synthesis of Analogues with Systemic Exposure Improvement
- The synthesis of analogues of rhein with improved systemic exposure in guinea pigs showcases the ongoing research into optimizing drug delivery and efficacy through structural modifications of known drugs (W. M. Owton et al., 1995).
Pharmacological Activity
- The synthesis and pharmacological evaluation of thiazole, triazole, and Schiff base derivatives as antihypertensive α-blocking agents indicate the broad range of pharmacological applications explored for heterocyclic compounds. These compounds were found to exhibit good α-blocking activity and low toxicity, suggesting their potential in treating hypertension (B. F. Abdel-Wahab et al., 2008).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-24-15-9-8-14(20)17-16(15)21-19(26-17)22(11-13-7-4-10-25-13)18(23)12-5-2-3-6-12/h8-9,12-13H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAYSPISFGKHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.